6-Methyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
6-Methyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 6-methylpyrazine-2-carboxylic acid with 1,3-thiazol-2-amine under specific conditions. The reaction can be carried out using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base like triethylamine. The reaction mixture is usually heated to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can also be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazole amines or other reduced derivatives.
Substitution: Substituted pyrazines with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-Methyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its thiazole and pyrazine rings make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. The compound may be used in the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 6-Methyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, leading to changes in cellular signaling.
Comparison with Similar Compounds
Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) with a similar thiazole structure.
Rifampicin: An antibiotic that contains a thiazole ring.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative.
Uniqueness: 6-Methyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide stands out due to its specific substitution pattern on the pyrazine ring and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6-methyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-4-10-5-7(12-6)8(14)13-9-11-2-3-15-9/h2-5H,1H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEYRMCRXODPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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